

Preclinical Pharmacology of ONC213: A Technical Guide

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Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

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Abstract

ONC213, an orally active imipridone analog, has demonstrated significant preclinical anti-leukemic activity, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the preclinical pharmacology of **ONC213**, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. The core of **ONC213**'s activity lies in its ability to induce mitochondrial stress and suppress oxidative phosphorylation, offering a promising therapeutic avenue for cancers reliant on this metabolic pathway.

Mechanism of Action

ONC213 exerts its anti-cancer effects through a novel mechanism targeting mitochondrial metabolism. The primary target of **ONC213** is α -ketoglutarate dehydrogenase (α -KGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.^{[1][2][3]} Inhibition of α -KGDH by **ONC213** leads to a cascade of downstream events culminating in apoptosis of cancer cells.^{[1][2]}

The proposed mechanism of action involves several key steps:

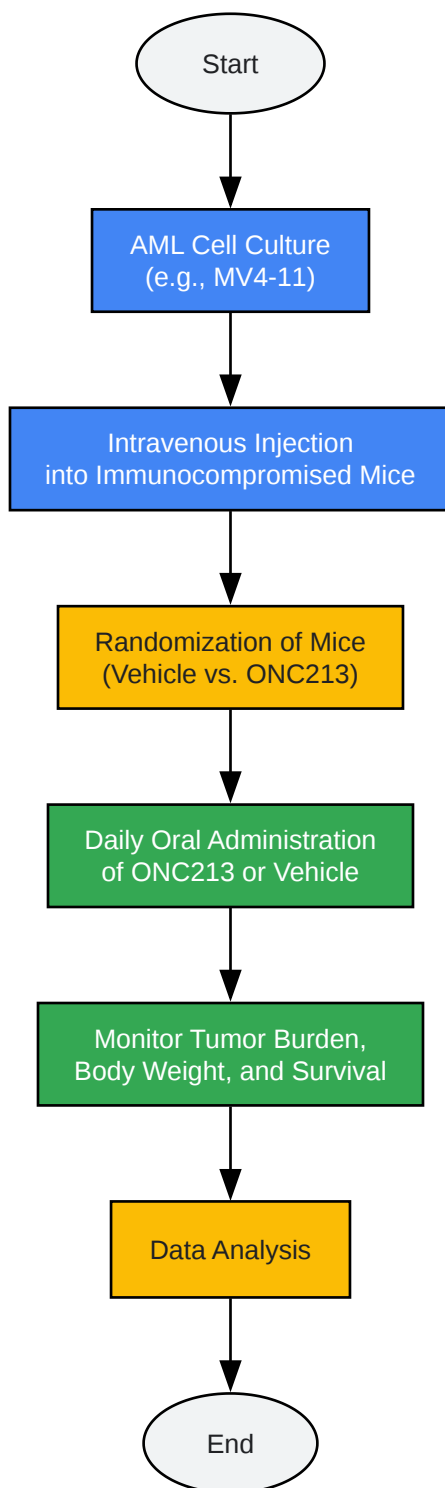
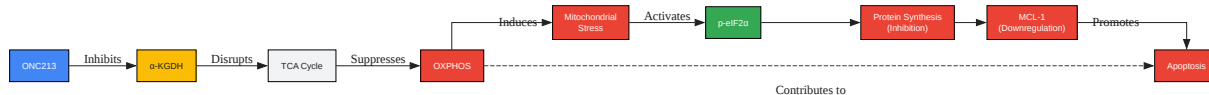
- Inhibition of α -KGDH: **ONC213** directly inhibits the activity of α -KGDH, leading to an accumulation of α -ketoglutarate.^{[1][2][3]}

- **Suppression of Oxidative Phosphorylation (OXPHOS):** The inhibition of the TCA cycle disrupts the electron transport chain, leading to a significant suppression of mitochondrial respiration and OXPHOS.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Induction of Mitochondrial Stress:** The impairment of mitochondrial function triggers a mitochondrial stress response, characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2 α).[\[1\]](#)
- **Inhibition of Protein Translation:** The mitochondrial stress response leads to a general suppression of de novo protein synthesis.[\[1\]](#)
- **Downregulation of MCL-1:** Notably, **ONC213** treatment results in the reduced translation of the anti-apoptotic protein MCL-1, a key factor in cancer cell survival and resistance to therapy.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Induction of Apoptosis:** The combination of suppressed energy production and decreased levels of anti-apoptotic proteins like MCL-1 ultimately drives cancer cells into apoptosis.[\[1\]](#)[\[2\]](#)

This mechanism is particularly effective against AML cells that are highly dependent on OXPHOS for their energy needs.[\[1\]](#) Furthermore, **ONC213** has shown the ability to resensitize venetoclax-resistant AML cells to treatment, highlighting its potential in combination therapies.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathway

The signaling cascade initiated by **ONC213** is centered on the disruption of mitochondrial function. The following diagram illustrates the key events in the **ONC213** signaling pathway.



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